Technical Guide: Spectroscopic Characterization of 1-(Difluoromethyl)-1H-indole-3-carbaldehyde
Technical Guide: Spectroscopic Characterization of 1-(Difluoromethyl)-1H-indole-3-carbaldehyde
Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-(Difluoromethyl)-1H-indole-3-carbaldehyde, a compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This guide is intended for researchers and professionals engaged in the synthesis, identification, and application of novel indole derivatives.
Introduction: The Significance of the N-CHF₂ Moiety in Indole Scaffolds
The indole-3-carbaldehyde scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds and natural products[1]. The introduction of fluorine-containing functional groups into such scaffolds is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CHF₂) group, in particular, is of growing interest as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor and enhancing metabolic stability and membrane permeability.
The target molecule, 1-(Difluoromethyl)-1H-indole-3-carbaldehyde, combines the versatile indole-3-carbaldehyde core with the influential N-CHF₂ group. Its precise characterization is paramount for quality control, reaction monitoring, and understanding its electronic and conformational behavior. This guide outlines the expected spectroscopic data that would confirm the successful synthesis and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. We anticipate a combination of ¹H, ¹³C, and ¹⁹F NMR experiments to fully characterize the structure.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds[2].
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Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal resolution and sensitivity[3][4].
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¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
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¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a crucial experiment to confirm the presence and environment of the difluoromethyl group.
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2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons of the indole ring, and the unique signal for the difluoromethyl group's proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-C=O | ~10.1 | Singlet (s) | - | The aldehyde proton is highly deshielded and typically appears as a singlet downfield. |
| H-2 | ~8.4 | Singlet (s) | - | The C-2 proton is adjacent to the electron-withdrawing aldehyde and the nitrogen atom, leading to a significant downfield shift. |
| H-4 | ~8.2 | Doublet (d) | ~8.0 | This proton is deshielded by the fused benzene ring and the nearby aldehyde group. |
| H-7 | ~7.8 | Doublet (d) | ~8.0 | Aromatic proton on the benzene portion of the indole. |
| H-5, H-6 | ~7.4 | Multiplet (m) | - | These protons of the benzene ring are expected to have overlapping signals in the aromatic region. |
| N-CHF₂ | ~7.2 | Triplet (t) | ²JHF ≈ 58 Hz | The proton on the difluoromethyl group will be split into a triplet by the two equivalent fluorine atoms. Its chemical shift is influenced by the nitrogen and the indole ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR will be instrumental in confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C-{¹H} with ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |
| C =O | ~185 | Singlet (s) | - | The aldehyde carbonyl carbon is characteristically found at a very downfield chemical shift. |
| C-7a | ~138 | Singlet (s) | - | Bridgehead carbon of the indole ring. |
| C-2 | ~137 | Singlet (s) | - | C-2 is deshielded due to its position between the nitrogen and the C-3 aldehyde. |
| C-3a | ~125 | Singlet (s) | - | Bridgehead carbon of the indole ring. |
| C-4, C-5, C-6 | ~122-124 | Three distinct signals | - | Aromatic carbons of the benzene ring. |
| C-3 | ~119 | Singlet (s) | - | The carbon to which the aldehyde is attached. |
| C-7 | ~112 | Singlet (s) | - | Aromatic carbon of the benzene ring. |
| N-C HF₂ | ~115 | Triplet (t) | ¹JCF ≈ 240 Hz | The carbon of the difluoromethyl group will be split into a triplet by the two directly attached fluorine atoms, with a large one-bond coupling constant. |
Predicted ¹⁹F NMR Spectrum
This experiment is definitive for the presence of the -CHF₂ group.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (376 MHz, CDCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| N-CHF₂ | ~ -90 to -95 | Doublet (d) | ²JHF ≈ 58 Hz | The two equivalent fluorine atoms are split into a doublet by the adjacent proton. The chemical shift is characteristic for N-CHF₂ groups[5]. |
Diagram: Molecular Structure and Key NMR Assignments
A diagram illustrating the molecular structure of 1-(Difluoromethyl)-1H-indole-3-carbaldehyde with numbering for key atoms relevant to NMR spectroscopy.
Caption: Structure of 1-(Difluoromethyl)-1H-indole-3-carbaldehyde with atom numbering.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet for a solid sample or as a thin film on a salt plate if the sample is an oil.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
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Data Acquisition: A background spectrum of the empty sample holder (or pure KBr) is recorded first, followed by the spectrum of the sample.
Predicted IR Absorption Bands
The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde and the C-F stretching vibrations.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3100-3000 | C-H (aromatic) | Medium | Stretching vibrations of the C-H bonds on the indole ring. |
| ~2850, ~2750 | C-H (aldehyde) | Medium-Weak | Characteristic Fermi double resonance for the aldehyde C-H stretch. |
| ~1670 | C=O (aldehyde) | Strong | The carbonyl stretching vibration is a very strong and sharp absorption. Its position indicates conjugation with the indole ring. |
| ~1580, ~1470 | C=C (aromatic) | Medium-Strong | Stretching vibrations of the carbon-carbon double bonds within the indole ring system. |
| ~1300-1100 | C-F (difluoromethyl) | Strong | C-F stretching vibrations typically result in very strong absorptions in this region. |
| ~800-700 | C-H (aromatic out-of-plane bending) | Strong | Bending vibrations characteristic of the substitution pattern on the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
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Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) would provide more extensive fragmentation information.
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Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
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Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Predicted Mass Spectrum
The molecular formula of 1-(Difluoromethyl)-1H-indole-3-carbaldehyde is C₁₀H₇F₂NO. Its monoisotopic mass is 195.0496 g/mol .
Table 5: Predicted Key Ions in Mass Spectrum
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Ionization Mode | Rationale |
| 196.0574 | [M+H]⁺ | ESI | The protonated molecular ion would be the base peak in a soft ionization method like ESI. |
| 195.0496 | [M]⁺˙ | EI | The molecular ion peak, which corresponds to the exact molecular weight of the compound. |
| 166.0530 | [M-CHO]⁺ | EI | Loss of the formyl radical (CHO) is a common fragmentation pathway for aromatic aldehydes. |
| 144.0553 | [M-CHF₂]⁺ | EI | Cleavage of the N-CHF₂ bond would result in the indole-3-carbaldehyde cation. |
| 116.0491 | [C₈H₆N]⁺ | EI | Further fragmentation of the indole ring. |
Diagram: Spectroscopic Analysis Workflow
A flowchart outlining the logical progression of spectroscopic experiments for the characterization of a novel compound like 1-(Difluoromethyl)-1H-indole-3-carbaldehyde.
Caption: A typical workflow for the structural confirmation of a synthesized compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 1-(Difluoromethyl)-1H-indole-3-carbaldehyde. The combination of ¹H, ¹³C, and ¹⁹F NMR, alongside IR and high-resolution MS, allows for an unambiguous determination of its chemical structure. The predicted data, based on established chemical principles and comparison with related structures, serves as a reliable benchmark for researchers working on the synthesis and application of this and other novel N-difluoromethylated indole derivatives. The unique spectral signatures imparted by the -CHF₂ group are key identifiers that confirm its successful incorporation into the indole scaffold.
References
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